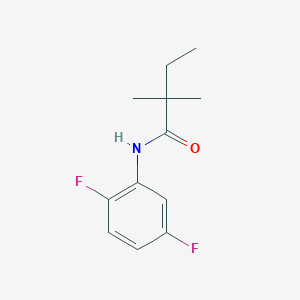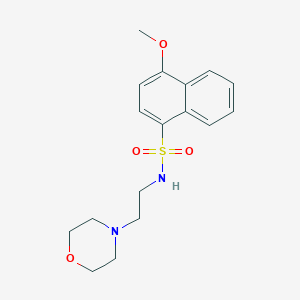
4-methoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide is a chemical compound with the molecular formula C17H22N2O4S . It is listed under the CAS number 499188-52-2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of this compound is 350.43 . For more detailed physical and chemical properties, you may want to refer to specific databases or resources.Applications De Recherche Scientifique
Applications in Microbicide Development
Naphthalene sulfonate polymer microbicides, such as PRO 2000 Gel, have been evaluated for their safety and tolerability in both sexually active HIV-uninfected women and sexually abstinent HIV-infected women. These studies have demonstrated the potential of naphthalene sulfonate derivatives in preventing HIV transmission, highlighting their importance in the development of effective microbicide formulations (Mayer et al., 2003).
Environmental Impact and Toxicology
Research into naphthalene sulfonamides has also touched on their environmental presence and toxicological effects. Studies have investigated their occurrence in various settings, including their role as agrochemical spreading agents and their potential toxic effects upon ingestion, revealing the complexities of managing these compounds in the environment and their possible health risks (Usui et al., 2011).
Biomonitoring and Occupational Health
The use of naphthalene and its metabolites as biomarkers for exposure to polycyclic aromatic hydrocarbons (PAHs) in occupational settings underscores the significance of understanding how these compounds interact with human health. Studies have highlighted the importance of monitoring these biomarkers to assess exposure levels and mitigate potential health risks, especially in industries where PAH exposure is common (Klotz et al., 2018).
Propriétés
IUPAC Name |
4-methoxy-N-(2-morpholin-4-ylethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-22-16-6-7-17(15-5-3-2-4-14(15)16)24(20,21)18-8-9-19-10-12-23-13-11-19/h2-7,18H,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDLSXKAYHTGKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


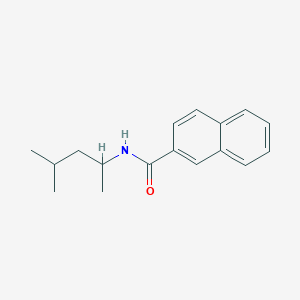
![N-[3-(1-hydroxyethyl)phenyl]-2-naphthamide](/img/structure/B501528.png)

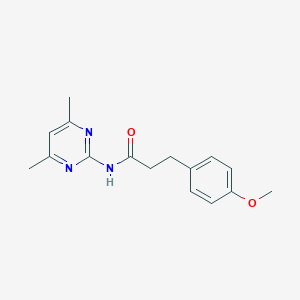

![3-(4-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B501536.png)
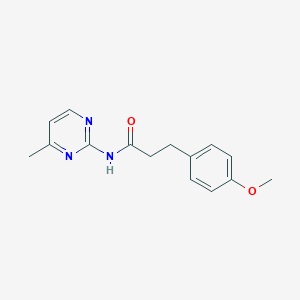
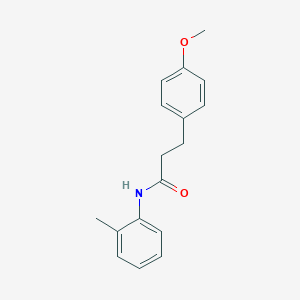
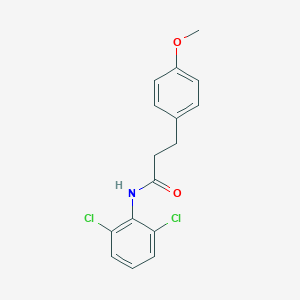

![4-isopropyl-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B501544.png)
